beta-(Hydroxymethoxy)tricarballylic acid gamma-lactone allyl ester
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Overview
Description
Beta-(Hydroxymethoxy)tricarballylic acid gamma-lactone allyl ester is a complex organic compound characterized by its unique structure, which includes a gamma-lactone ring and an allyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of beta-(Hydroxymethoxy)tricarballylic acid gamma-lactone allyl ester typically involves the intramolecular esterification of gamma-hydroxybutanoic acid derivatives. This process can be catalyzed by various reagents, including acids and bases, under controlled temperature and pressure conditions . Additionally, the use of transition metal catalysts has been explored to enhance the efficiency and selectivity of the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The process often includes steps such as purification through distillation or crystallization to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Beta-(Hydroxymethoxy)tricarballylic acid gamma-lactone allyl ester undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the allyl ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Alkoxides, amines
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Beta-(Hydroxymethoxy)tricarballylic acid gamma-lactone allyl ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which beta-(Hydroxymethoxy)tricarballylic acid gamma-lactone allyl ester exerts its effects involves its interaction with specific molecular targets, such as enzymes and receptors. The gamma-lactone ring can undergo hydrolysis to form active intermediates that participate in various biochemical pathways. Additionally, the allyl ester group can be involved in covalent bonding with target proteins, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Gamma-butyrolactone: A structurally similar compound with a five-membered lactone ring, used in various industrial applications.
Beta-lactam antibiotics: Compounds with a beta-lactam ring, widely used as antibacterial agents.
Properties
CAS No. |
110333-20-5 |
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Molecular Formula |
C10H12O7 |
Molecular Weight |
244.20 g/mol |
IUPAC Name |
2-[5-oxo-4-(2-oxo-2-prop-2-enoxyethyl)-1,3-dioxolan-4-yl]acetic acid |
InChI |
InChI=1S/C10H12O7/c1-2-3-15-8(13)5-10(4-7(11)12)9(14)16-6-17-10/h2H,1,3-6H2,(H,11,12) |
InChI Key |
XCXALIOFXMWWBA-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)CC1(C(=O)OCO1)CC(=O)O |
Origin of Product |
United States |
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